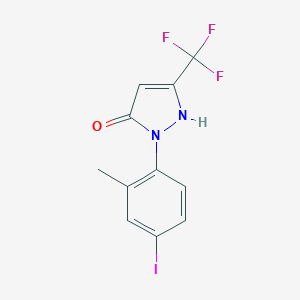![molecular formula C21H16Cl2N4O6 B301801 N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B301801.png)
N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide, also known as CFA, is a synthetic compound that has been widely used in scientific research. CFA is a member of the hydrazinecarboxamide family and has been found to have various biochemical and physiological effects.
Wirkmechanismus
N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibits the activity of glyoxalase I by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from carrying out its normal function of detoxifying methylglyoxal, leading to an accumulation of this toxic metabolite in cells. The mechanism by which N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibits the growth of cancer cells is not fully understood but is thought to involve the disruption of various signaling pathways that are essential for cancer cell survival.
Biochemical and Physiological Effects
N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide in lab experiments is that it is a potent inhibitor of glyoxalase I, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide is that it can be toxic to cells at high concentrations, making it important to carefully optimize experimental conditions to avoid cell toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide. One area of interest is the development of N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide analogs that are more potent and selective inhibitors of glyoxalase I. Another area of interest is the development of N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide-based antimicrobial agents for the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism by which N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibits the growth of cancer cells and to identify potential targets for anticancer therapy.
Synthesemethoden
N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide can be synthesized using a multistep process that involves the reaction of 4-chloronitrobenzene with furfural to produce 5-{4-chloro-2-nitrophenyl}-2-furaldehyde. The furaldehyde is then reacted with hydrazine hydrate to produce 2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethylamine. The final step involves the reaction of this intermediate with 4-chlorophenoxyacetic acid to produce N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of the enzyme glyoxalase I, which is involved in the detoxification of methylglyoxal, a toxic metabolite produced by cells. N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has also been found to inhibit the growth of various cancer cell lines, making it a potential candidate for anticancer therapy.
Eigenschaften
Produktname |
N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide |
|---|---|
Molekularformel |
C21H16Cl2N4O6 |
Molekulargewicht |
491.3 g/mol |
IUPAC-Name |
N-[(E)-[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide |
InChI |
InChI=1S/C21H16Cl2N4O6/c22-13-1-4-15(5-2-13)32-12-21(29)24-11-20(28)26-25-10-16-6-8-19(33-16)17-7-3-14(23)9-18(17)27(30)31/h1-10H,11-12H2,(H,24,29)(H,26,28)/b25-10+ |
InChI-Schlüssel |
ZNXKIDWHUQARAZ-KIBLKLHPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1OCC(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl |
SMILES |
C1=CC(=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B301719.png)
![2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B301720.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301721.png)
![6-[2-(4-Tert-butylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B301723.png)
![6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B301724.png)
![(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301727.png)
![5-ethoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B301728.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B301733.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)